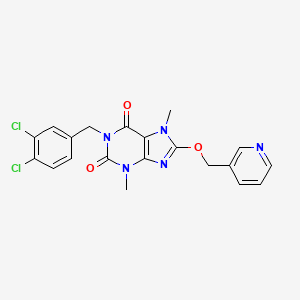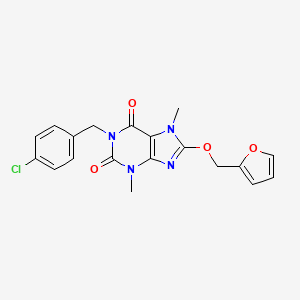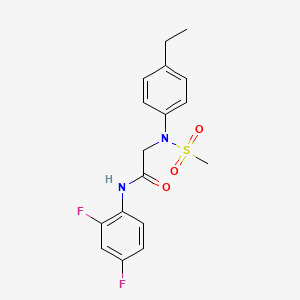![molecular formula C22H22O5 B3631979 methyl 4-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B3631979.png)
methyl 4-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate
Overview
Description
Methyl 4-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic organic compound. It integrates a benzene ring substituted by an ester and a chromenone moiety. Such compounds often exhibit a range of interesting biological and chemical properties, leading to their investigation for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available precursors.
Reaction Steps:
Step 1: Formation of the benzoate ester from methyl 4-hydroxybenzoate and a suitable esterifying agent.
Step 2: The chromenone moiety can be synthesized through condensation reactions involving substituted phenols and suitable keto esters.
Step 3: The key intermediate undergoes a series of reactions, including esterification and etherification, to achieve the final product.
Reaction Conditions: These reactions usually require mild to moderate temperatures, acidic or basic catalysts, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: The industrial synthesis of methyl 4-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate would focus on maximizing yield and purity while minimizing production costs. Techniques such as high-throughput screening for optimal catalysts and continuous-flow reactors could be employed.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions might target the carbonyl groups, reducing them to alcohol functionalities.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions, particularly on the aromatic ring and ester functionalities.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperatures.
Major Products Formed: These reactions can lead to a variety of products, including functionalized chromenones, benzoates, and potentially bioactive derivatives.
Scientific Research Applications
Methyl 4-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate finds applications across several scientific fields:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for therapeutic potential, particularly due to its chromenone moiety.
Industry: Applied in materials science, possibly in the development of new polymers or as a component in specialty chemicals.
Mechanism of Action
The specific mechanism by which methyl 4-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate exerts its effects can vary depending on its application:
Biological Mechanisms: It may interact with various cellular targets, including enzymes and receptors, through its ester and chromenone functionalities.
Molecular Pathways: The compound might modulate pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Ethyl 4-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate
4-{[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoic acid
The uniqueness of methyl 4-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate lies in its specific substituents, which confer distinct reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
methyl 4-[(8-methyl-2-oxo-4-propylchromen-7-yl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-4-5-17-12-20(23)27-21-14(2)19(11-10-18(17)21)26-13-15-6-8-16(9-7-15)22(24)25-3/h6-12H,4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXKTOMPCWNWMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B3631897.png)
![3,5-DIMETHYL 4-(2,4-DIMETHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3631907.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3631915.png)

![7-(2-chlorobenzyl)-8-[(4-chlorobenzyl)oxy]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3631933.png)

![N~1~-cycloheptyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3631962.png)
![N~1~-(2-chlorophenyl)-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3631963.png)
![4-{(E)-1-cyano-2-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]ethenyl}benzonitrile](/img/structure/B3631970.png)
![6-benzyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B3631972.png)
![3-(2-chloro-6-fluorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B3631983.png)
![2-{[N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3631984.png)
![N-phenyl-N'-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B3631989.png)

